solubility of N-tert-butyl-6-chloropyridine-2-carboxamide in DMSO and methanol
solubility of N-tert-butyl-6-chloropyridine-2-carboxamide in DMSO and methanol
An In-Depth Technical Guide to the Solubility of N-tert-butyl-6-chloropyridine-2-carboxamide in DMSO and Methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, impacting everything from in vitro assay performance to in vivo bioavailability. This guide provides a comprehensive technical overview of the solubility of N-tert-butyl-6-chloropyridine-2-carboxamide, a compound of interest in medicinal chemistry, within two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. Rather than merely stating values, this document serves as a practical manual, elucidating the theoretical principles governing solubility and providing a robust, field-proven experimental protocol for its determination. We delve into the distinct physicochemical properties of the polar aprotic solvent DMSO and the polar protic solvent methanol to explain the causality behind their interactions with the solute. This guide is designed to equip researchers with the foundational knowledge and methodological rigor required to accurately assess and understand the solubility profile of this and similar compounds, a crucial step in the drug discovery and development pipeline.
Introduction: The Critical Role of Solubility
In the realm of drug discovery, a compound's journey from a hit in a high-throughput screen to a viable clinical candidate is fraught with challenges. Among the most fundamental of these is solubility. Poor solubility can lead to inaccurate assay results, underestimated potency, and significant downstream challenges in formulation and achieving therapeutic exposure levels. N-tert-butyl-6-chloropyridine-2-carboxamide is a heterocyclic compound featuring a carboxamide linkage, a bulky tert-butyl group, and a chlorinated pyridine ring. Understanding its solubility in standard laboratory solvents is not a trivial procedural step but a foundational piece of its chemical and biological characterization.
This guide focuses on two ubiquitous solvents:
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Dimethyl Sulfoxide (DMSO): A powerful, polar aprotic solvent, lauded for its ability to dissolve an exceptionally wide range of both polar and nonpolar compounds.[1][2] It is the gold standard for creating high-concentration stock solutions for compound libraries used in biological screening.[1][3]
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Methanol (MeOH): The simplest alcohol, it is a polar protic solvent widely used in organic synthesis, purification (e.g., recrystallization), and as a component of mobile phases in analytical chromatography.[4]
Comparing solubility in these two solvents provides valuable insight into the compound's physicochemical nature and informs the selection of appropriate solvent systems for a variety of experimental contexts.
Physicochemical Properties of System Components
A molecule's structure dictates its properties and interactions. Understanding the individual components is key to predicting their behavior in a solution.
N-tert-butyl-6-chloropyridine-2-carboxamide
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Structure: C₁₀H₁₃ClN₂O
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Molecular Weight: 212.68 g/mol
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Key Features:
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Pyridine Ring: A basic heterocyclic aromatic ring. The nitrogen atom is a hydrogen bond acceptor.
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Amide Group (-C(=O)NH-): This functional group is polar and can act as both a hydrogen bond donor (the N-H) and a hydrogen bond acceptor (the C=O).
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tert-Butyl Group: A bulky, nonpolar (lipophilic) group that can sterically hinder interactions with the rest of the molecule.
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Chloro Group: An electronegative substituent that contributes to the molecule's overall polarity.
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The presence of both hydrogen bond donors/acceptors and a significant nonpolar region suggests an amphiphilic character, making its solubility dependent on the specific properties of the solvent.
Dimethyl Sulfoxide (DMSO)
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Formula: (CH₃)₂SO
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Type: Polar Aprotic Solvent[1]
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Properties: DMSO's high polarity originates from the highly polar sulfoxide bond. It is an excellent hydrogen bond acceptor but lacks a donor proton. This allows it to effectively solvate cations and disrupt the crystal lattice of solutes.[2] Its ability to dissolve a vast array of compounds makes it indispensable for preparing stock solutions for in vitro assays.[5] However, researchers must be mindful that DMSO can have direct biological effects and may interfere with some assays, necessitating careful controls.[3][6]
Methanol (MeOH)
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Formula: CH₃OH
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Type: Polar Protic Solvent[7]
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Properties: Methanol's polarity stems from its hydroxyl (-OH) group, which can act as both a hydrogen bond donor and acceptor.[8] This allows it to form strong hydrogen bonds with solutes that have complementary functional groups, such as the amide in our target compound. It is completely miscible with water and many organic solvents.[4] Its protic nature can influence reaction pathways and the stability of certain solutes.[8]
Theoretical Considerations for Solubility
The principle of "like dissolves like" is a useful starting point. Both DMSO and methanol are polar solvents and are expected to dissolve N-tert-butyl-6-chloropyridine-2-carboxamide to some extent due to its polar amide and pyridine functionalities.
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In DMSO: The strong hydrogen bond accepting capacity of the sulfoxide oxygen will interact favorably with the amide N-H of the solute. The dipole-dipole interactions between DMSO and the polar regions of the solute (amide, chloro-pyridine) will be the primary driving force for solvation. The bulky, nonpolar tert-butyl group will be accommodated within the methyl groups of the DMSO molecules.
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In Methanol: The solubility will be heavily influenced by hydrogen bonding. Methanol's hydroxyl group can donate a hydrogen bond to the solute's carbonyl oxygen and pyridine nitrogen, and accept a hydrogen bond from the solute's amide N-H. This network of hydrogen bonds is effective at breaking down the solute's crystal lattice.
The ultimate solubility value in each solvent will depend on the balance between the energy required to break the solute-solute interactions in the crystal lattice and the energy released upon forming new solute-solvent interactions.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This section provides a detailed, step-by-step methodology for accurately determining the equilibrium solubility of N-tert-butyl-6-chloropyridine-2-carboxamide. The shake-flask method is considered the gold standard for its reliability.
Materials and Reagents
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N-tert-butyl-6-chloropyridine-2-carboxamide (solid, >98% purity)
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Anhydrous DMSO (≥99.9%)
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HPLC-grade Methanol (≥99.9%)
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Calibrated analytical balance (readable to ±0.01 mg)
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2 mL glass vials with PTFE-lined screw caps
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Vortex mixer
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Orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C)
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Calibrated positive displacement micropipettes
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Centrifuge capable of >10,000 x g
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HPLC system with a UV detector and a suitable C18 column
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Volumetric flasks and appropriate HPLC-grade solvents for mobile phase and diluent (e.g., acetonitrile, water)
Experimental Workflow Diagram
The following diagram outlines the logical flow of the solubility determination protocol.
Caption: Workflow for equilibrium solubility determination.
Step-by-Step Procedure
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Preparation of Supersaturated Solution: Accurately weigh an excess amount of N-tert-butyl-6-chloropyridine-2-carboxamide (e.g., 5-10 mg) into a 2 mL glass vial. The key is to add more solid than will dissolve to ensure equilibrium with the solid phase is achieved. Record the exact mass.[9]
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Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the chosen solvent (DMSO or methanol) to the vial.
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Initial Mixing: Tightly cap the vial and vortex vigorously for 2-3 minutes to disperse the solid and facilitate initial dissolution.[10]
-
Equilibration: Place the vials on an orbital shaker in a temperature-controlled environment set to 25 °C. Allow the mixture to equilibrate for at least 24 hours (48 hours is preferable to ensure equilibrium). A constant slurry of undissolved solid should be visible.[9]
-
Separation of Solid: After equilibration, centrifuge the vials at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.[9]
-
Sample Collection: Carefully withdraw a known volume of the clear supernatant (e.g., 100 µL) without disturbing the solid pellet. This sample represents the saturated solution.
-
Quantification by HPLC-UV:
-
Standard Curve Preparation: Prepare a series of calibration standards of the compound at known concentrations in the same solvent used for the experiment.
-
Sample Dilution: Perform a large, accurate serial dilution of the supernatant sample into a suitable diluent (e.g., the HPLC mobile phase) to bring its concentration into the linear range of the calibration curve.
-
Analysis: Inject the diluted samples and calibration standards onto the HPLC system. Record the peak area from the UV chromatogram.
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Calculation: Use the linear regression equation from the standard curve to determine the concentration of the diluted sample.
-
Data Analysis and Presentation
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Calculate the Saturated Concentration: Back-calculate the concentration in the original, undiluted supernatant using the dilution factor.
-
Solubility (mg/mL) = Calculated Concentration (mg/mL) × Dilution Factor
-
-
Convert to Molarity: Convert the solubility from mg/mL to molarity (mol/L).
-
Solubility (M) = [Solubility (mg/mL) / Molecular Weight ( g/mol )]
-
-
Data Presentation: Present the final data in a clear, tabular format.
| Property | DMSO | Methanol |
| Appearance | Describe appearance | Describe appearance |
| Equilibrium Time (h) | 48 | 48 |
| Temperature (°C) | 25 | 25 |
| Solubility (mg/mL) | [Insert Value] | [Insert Value] |
| Solubility (M) | [Insert Value] | [Insert Value] |
Troubleshooting and Key Considerations
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Purity: The purity of the compound is paramount. Impurities can significantly enhance or depress apparent solubility.
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Anhydrous Solvents: For non-aqueous solubility, ensure solvents are anhydrous, as small amounts of water can alter the solvent properties.
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Equilibrium: Insufficient equilibration time is a common source of error, leading to an underestimation of solubility. Visual confirmation of a stable solid phase is essential.
-
Compound Instability: If the compound is unstable in either solvent, solubility values will change over the course of the experiment. This can be checked by analyzing the purity of the supernatant via HPLC.
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DMSO in Cellular Assays: When preparing stock solutions in DMSO for biological assays, the final concentration of DMSO in the assay medium should typically be kept below 0.5% to avoid solvent-induced artifacts or cytotoxicity.[1]
Conclusion
Determining the is a fundamental exercise in preclinical drug development. While theoretical principles provide a predictive framework, rigorous experimental measurement via a validated method like the shake-flask protocol is non-negotiable for obtaining accurate and reliable data. The distinct nature of DMSO (polar aprotic) and methanol (polar protic) will likely result in different solubility values, each relevant for specific applications—from high-concentration stock preparation in DMSO to purification or formulation studies involving alcohols like methanol. The methodologies and insights provided in this guide empower researchers to generate the high-quality data necessary to make informed decisions and advance their research objectives.
References
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Title: Why is Methanol a Good Solvent for Extraction? Source: LabAlley URL: [Link]
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Title: Methanol Source: American Chemical Society URL: [Link]
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Title: Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study Source: PMC (National Center for Biotechnology Information) URL: [Link]
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Title: Solubility of Organic Compounds Source: University of Calgary URL: [Link]
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Title: ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay Source: National Institute of Environmental Health Sciences URL: [Link]
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